molecular formula C8H9IN2O B14810269 4-Cyclopropoxy-5-iodopyridin-2-amine

4-Cyclopropoxy-5-iodopyridin-2-amine

Cat. No.: B14810269
M. Wt: 276.07 g/mol
InChI Key: VABOWDPTUCLOOT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-iodopyridin-2-amine is a pyridine derivative featuring a cyclopropoxy group at position 4, an iodine atom at position 5, and an amine group at position 2.

Synthetic routes for similar pyridinamines often involve nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridines (e.g., 5-iodo derivatives) are frequently synthesized via Miyaura borylation or Ullmann coupling, while cyclopropoxy groups may be introduced through alkoxylation under basic conditions .

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

4-cyclopropyloxy-5-iodopyridin-2-amine

InChI

InChI=1S/C8H9IN2O/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

VABOWDPTUCLOOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2I)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-iodopyridin-2-amine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 2-aminopyridine with iodine in the presence of a suitable oxidizing agent to form 5-iodo-2-aminopyridine. This intermediate is then reacted with cyclopropyl alcohol under appropriate conditions to yield the final product .

Chemical Reactions Analysis

4-Cyclopropoxy-5-iodopyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-5-iodopyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-iodopyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its iodine and cyclopropoxy groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Cyclopropoxy-5-iodopyridin-2-amine with structurally related pyridinamines:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
This compound 4-cyclopropoxy, 5-iodo, 2-amine C₈H₉IN₂O Potential kinase inhibitor; iodine may enable radiolabeling
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine 4-methyl, 5-pyrrolidinyl, 2-amine C₁₀H₁₅N₃ Neurological targets; pyrrolidine enhances solubility
5-Chloro-4-fluoropyridin-2-amine 4-fluoro, 5-chloro, 2-amine C₅H₃ClFN₂ Antibacterial/antifungal activity; halogen synergy
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine 4-aryl, 2-amine C₁₆H₁₁ClN₂ Anticancer scaffolds; chloro group aids in hydrophobic binding

Key Observations :

  • However, its larger size may reduce metabolic stability.
  • Biological Activity : Amine groups at position 2 are critical for hydrogen bonding in kinase inhibitors, a feature shared across all compared compounds .

Physicochemical and Pharmacokinetic Properties

While direct data for This compound is scarce, inferences can be drawn from analogs:

Property This compound (Predicted) 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine 5-Chloro-4-fluoropyridin-2-amine
Molecular Weight (g/mol) 276.08 177.25 160.55
LogP (Lipophilicity) ~2.5 (moderate) 1.8 1.2
Solubility (mg/mL) Low (cyclopropane reduces polarity) High (pyrrolidine enhances solubility) Moderate
Metabolic Stability Moderate (iodine may slow oxidation) High Low (chlorine susceptible to CYP450)

Notes:

  • The iodine atom increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Cyclopropane’s ring strain could lead to faster degradation under acidic conditions compared to saturated substituents (e.g., methyl) .

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